
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The general procedure includes:
- Dissolving the starting material in the solvent.
- Adding TBDPSCl and the base to the solution.
- Stirring the reaction mixture until the starting material is consumed.
- Quenching the reaction and purifying the product via column chromatography .
Chemical Reactions Analysis
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDPS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF), allowing for further functionalization of the molecule
Scientific Research Applications
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is used in various scientific research applications, including:
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals, where the stability of the TBDPS group can be advantageous in multi-step syntheses.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol primarily involves the stability and reactivity of the TBDPS protecting group. The TBDPS group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The removal of the TBDPS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
- CAS Number : 1953133-33-9
- Molecular Formula : C₁₉H₂₄F₂O₂Si
- Molecular Weight : 350.48 g/mol
- Structure : Features a tert-butyldiphenylsilyl (TBDPS) ether group, a geminal difluoro substitution at C2, and a primary alcohol at C1 .
Key Properties :
- Storage : Requires protection from heat and ignition sources; recommended storage in inert atmospheres .
- Applications : Likely utilized as a protected alcohol intermediate in organic synthesis, particularly in fluorinated drug candidates due to metabolic stability imparted by fluorine atoms .
Comparison with Structurally Similar Compounds
Substituent Variations: Silyl Groups and Functional Groups
Physical and Chemical Properties
- Hydrophobicity: The TBDPS group in the target compound increases hydrophobicity compared to TBS derivatives (e.g., 246.5 g/mol compound), impacting solubility in non-polar solvents .
- Electronegativity : The geminal difluoro substitution in the target compound enhances electrophilicity at C2, favoring nucleophilic attacks compared to dimethyl analogs (e.g., 147509-22-6) .
- Thermal Stability : All TBDPS-containing compounds require storage at 2–8°C under inert atmospheres, indicating sensitivity to moisture and oxidation .
Biological Activity
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24F2O2Si. The compound features a tert-butyldiphenylsilyl group, which enhances its lipophilicity and possibly its biological activity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that silyl ethers can influence cancer cell proliferation and apoptosis pathways. The introduction of fluorine atoms in the structure may enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, fluorinated compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, preliminary data suggest that it may modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Study on Anticancer Activity : A study reported that a related silyl ether compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Enzyme Interaction Study : Another study investigated the inhibitory effects of fluorinated silyl ethers on cytochrome P450 enzymes. The results indicated a dose-dependent inhibition, suggesting potential for drug-drug interactions in clinical settings.
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What is the role of the tert-butyldiphenylsilyl (TBDPS) group in this compound’s synthesis?
The TBDPS group acts as a hydroxyl-protecting agent, enabling selective reactivity during multi-step syntheses. Its steric bulk prevents undesired side reactions (e.g., oxidation or nucleophilic attack) at the hydroxyl site. For example, in silyl ether reductions, anhydrous conditions and controlled reagent addition (e.g., DiBAl-H at −78°C) are critical to preserve the fluorinated backbone .
Q. What are common impurities or byproducts observed during its synthesis?
Incomplete silylation of the hydroxyl group or partial deprotection under acidic/basic conditions can yield intermediates like 2,2-difluoropropan-1-ol. Monitoring via TLC (e.g., CH₂Cl₂-acetone systems) or HPLC with UV detection (269 nm) helps track these impurities. Fluorinated byproducts may also form due to hydrolysis of the difluoromethylene group under humid conditions .
Q. Which analytical methods are recommended to confirm its purity and structure?
- NMR : 19F NMR distinguishes difluoromethylene environments (δ −110 to −120 ppm). 1H NMR resolves silyl ether protons (δ 1.0–1.2 ppm for tert-butyl).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect polar impurities.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 438.2) .
Advanced Research Questions
Q. How can researchers mitigate challenges in stabilizing the difluoromethylene group during reactions?
The difluoromethylene group is prone to hydrolysis under protic conditions. Key strategies include:
- Anhydrous solvents : Use rigorously dried CH₂Cl₂ or THF, with molecular sieves.
- Low-temperature reactions : Maintain temperatures below −40°C during nucleophilic substitutions.
- Inert atmosphere : Argon/N₂ gas prevents moisture ingress. Contradictions in stability data may arise from trace water in reagents, necessitating Karl Fischer titration for solvent validation .
Q. What experimental designs address contradictory NMR data for stereochemical assignments?
Fluorine’s strong coupling can obscure 1H signals. Solutions include:
- Decoupling experiments : 19F-decoupled 1H NMR clarifies splitting patterns.
- NOESY/ROESY : Nuclear Overhauser effects resolve spatial proximity of silyl ether and fluorinated groups.
- X-ray crystallography : Absolute configuration confirmation via single-crystal analysis .
Q. How can researchers optimize reaction yields in TBDPS-deprotection steps?
TBDPS removal typically requires fluoride sources (e.g., TBAF in THF). Challenges include over-fluorination or residual silyl ethers. Optimization involves:
- Stoichiometric control : Limit TBAF to 1.1–1.5 equivalents.
- Quenching : Add acetic acid post-deprotection to neutralize excess fluoride.
- Monitoring : Real-time IR spectroscopy tracks Si-O bond cleavage (loss of ~1250 cm⁻¹ peak) .
Q. What safety protocols are critical for handling fluorinated intermediates?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF).
- PPE : Acid-resistant gloves (e.g., nitrile) and face shields.
- Emergency measures : Calcium gluconate gel for HF exposure; immediate ethanol rinsing for skin contact .
Q. Data Contradiction and Validation
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Variability often stems from:
- Reagent purity : Silylation efficiency drops with trace water in tert-butyldiphenylsilyl chloride.
- Reaction scale : Microscale syntheses (<1 mmol) may overreport yields due to evaporation losses. Validation requires independent replication with documented solvent purity (e.g., GC-MS for CH₂Cl₂) and internal standards (e.g., diphenylmethane) .
Q. Why do fluorinated analogs show divergent reactivity in nucleophilic substitutions?
The electron-withdrawing effect of fluorine increases electrophilicity at adjacent carbons but may sterically hinder nucleophile access. Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .
Q. Applications in Academic Research
Q. What methodologies leverage this compound in drug discovery?
It serves as a chiral building block for fluorinated pharmaceuticals. For example:
- Antiviral agents : Incorporation into nucleoside analogs (e.g., anti-HBV candidates) via glycosylation reactions.
- Enzyme inhibitors : Fluorine’s electronegativity modulates binding affinity to proteases or kinases.
Stereochemical fidelity is maintained using enantioselective silylation (e.g., Evans’ oxazolidinone auxiliaries) .
Properties
Molecular Formula |
C19H24F2O2Si |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3 |
InChI Key |
DPTVIASBQRUVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F |
Origin of Product |
United States |
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